

# Fgfr4-IN-20: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: *Fgfr4-IN-20*

Cat. No.: *B15578225*

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Executive Summary: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. Its role in driving tumor growth has made it a compelling target for therapeutic intervention. While specific public data for a compound designated "**Fgfr4-IN-20**" is not available, this guide details the mechanism of action of a representative selective and covalent FGFR4 inhibitor based on the well-characterized pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a common core for potent FGFR4 inhibitors. This document provides an in-depth overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

## Core Mechanism of Action

**Fgfr4-IN-20** is representative of a class of highly selective and potent inhibitors of FGFR4. The primary mechanism of action is the irreversible covalent modification of a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain. This covalent binding locks the kinase in an inactive conformation, thereby preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.<sup>[1]</sup>

The aberrant activation of the FGF19-FGFR4 signaling axis is a key driver in certain cancers. <sup>[1][2]</sup> **Fgfr4-IN-20** effectively abrogates this signaling cascade, leading to the inhibition of tumor cell proliferation and survival.

## Quantitative Biological Data

The following tables summarize the typical biochemical and cellular activities of a representative selective covalent FGFR4 inhibitor.

Table 1: Biochemical Potency

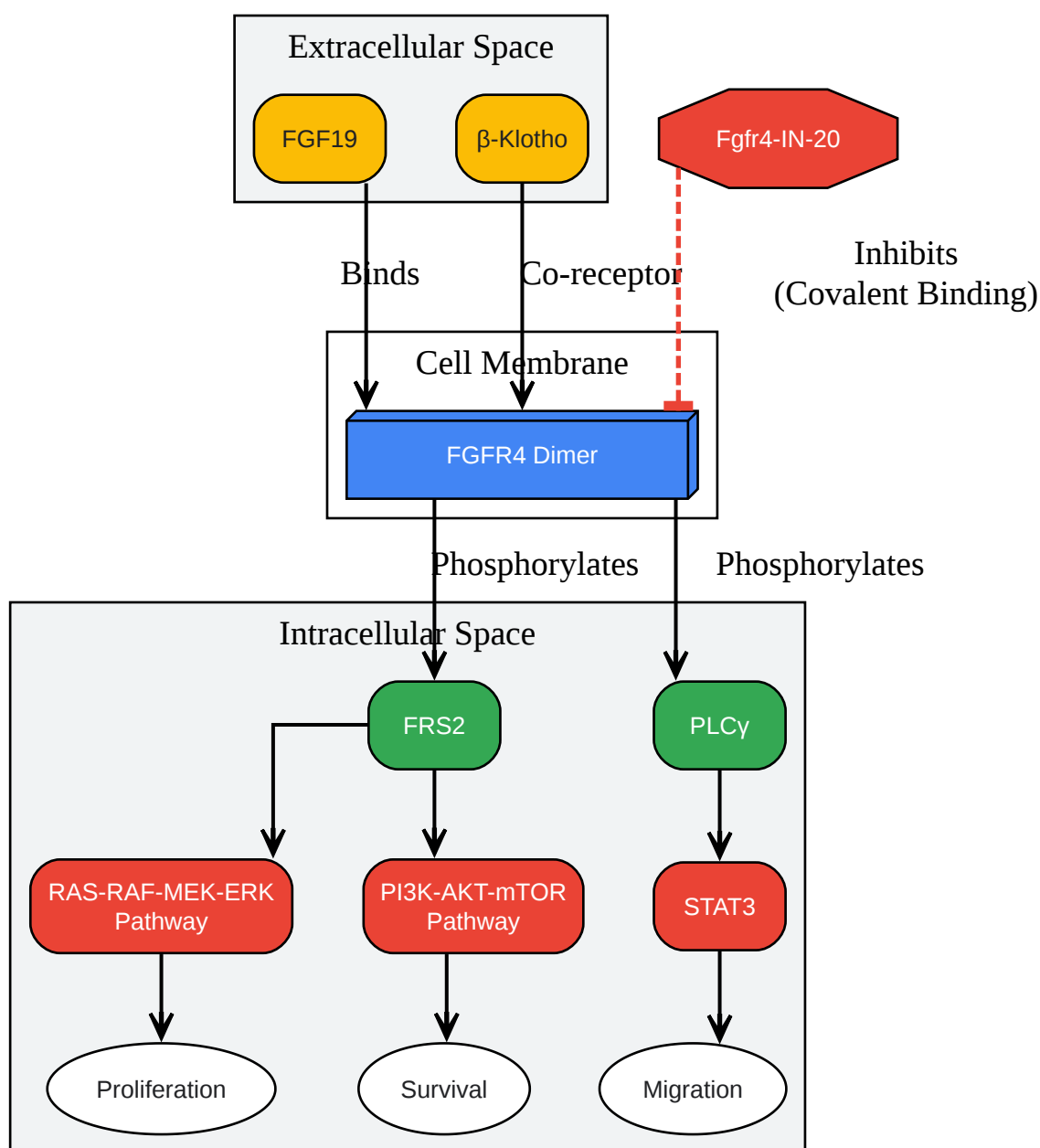
Target	IC <sub>50</sub> (nM)	Assay Type
FGFR4	< 5	Kinase Assay
FGFR1	> 1000	Kinase Assay
FGFR2	> 1000	Kinase Assay
FGFR3	> 1000	Kinase Assay
VEGFR2	> 10000	Kinase Assay

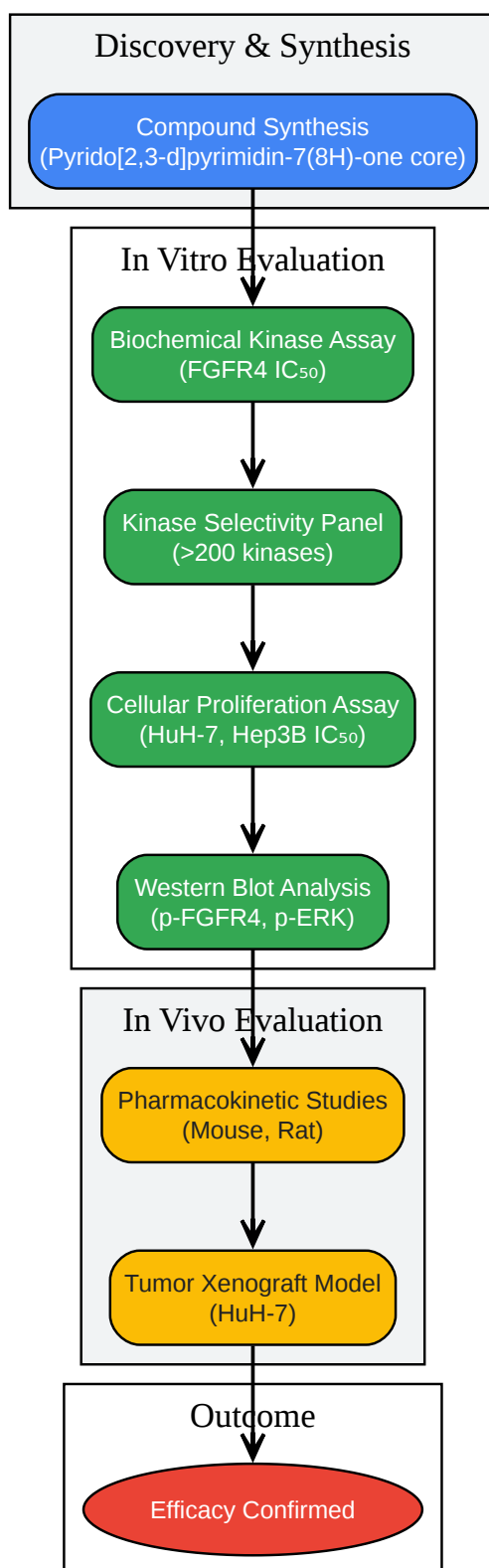
Table 2: Cellular Activity

Cell Line	Cancer Type	Cellular IC <sub>50</sub> (nM)	Assay Type
HuH-7	Hepatocellular Carcinoma	< 20	Cell Proliferation Assay
Hep3B	Hepatocellular Carcinoma	< 50	Cell Proliferation Assay
MDA-MB-453	Breast Cancer	< 100	Cell Proliferation Assay

## Signaling Pathway Inhibition

**Fgfr4-IN-20** targets the FGFR4 signaling pathway, which, upon activation by its ligand FGF19, triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and migration. The diagram below illustrates the canonical FGFR4 signaling pathway and the point of inhibition by **Fgfr4-IN-20**.





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## References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
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